molecular formula C9H13BrN2 B2746749 4-bromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole CAS No. 1989659-92-8

4-bromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole

Cat. No.: B2746749
CAS No.: 1989659-92-8
M. Wt: 229.121
InChI Key: QXYDDFWCJHSVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-bromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole” is a complex organic compound. It contains a cyclopropylmethyl group, which is a cyclopropane derivative . The compound also has an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms .


Synthesis Analysis

The synthesis of structurally various bromomethyl cyclopropane, a similar compound, has been achieved via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . This process yields products in excellent yields within about 3 seconds .


Molecular Structure Analysis

The molecular structure of “this compound” would include a cyclopropylmethyl group attached to an imidazole ring. The imidazole ring would be substituted with a bromine atom and an ethyl group .

Scientific Research Applications

Synthesis and Catalysis

Research has shown that imidazole derivatives can be synthesized through eco-friendly approaches, involving multi-component condensation reactions that result in good to excellent yields. These methods emphasize the use of less harmful reagents and conditions, highlighting the compound's role in developing sustainable chemical processes (Mehrabi et al., 2021).

Anticancer Evaluation

Imidazole derivatives have also been evaluated for their anticancer properties. For instance, specific derivatives have shown promising antitumor activity, with some compounds being tested in the National Cancer Institute's 60 cell panel for their efficacy against various cancer cell lines (Noolvi et al., 2011).

Chemical Modification and Functional Materials

The versatility of imidazole derivatives extends to their use in chemical modifications and the production of functional materials. This includes the development of new methods for generating functionalized imidazole derivatives, which are crucial in pharmaceuticals, transition metal catalysts, and other molecular functional materials (Joo et al., 2010).

Environmental Applications

Imidazole derivatives have applications in environmental chemistry, such as in the capture and sequestration of CO2. A specific ionic liquid incorporating an imidazole derivative has shown efficiency in capturing CO2, comparable to commercial amine sequestering agents, but with the advantage of being nonvolatile and water-independent (Bates et al., 2002).

Pharmaceutical and Biological Activity

Furthermore, imidazole derivatives have been synthesized and tested for various biological activities, including hormonal activity in estrogen receptor-positive cells and inhibitory effects on cyclooxygenase enzymes. This indicates their potential in developing therapeutic agents with specific biological targets (Wiglenda et al., 2005).

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromo-1H-imidazole, indicates that it may cause respiratory irritation and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-bromo-1-(cyclopropylmethyl)-2-ethylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-2-9-11-8(10)6-12(9)5-7-3-4-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYDDFWCJHSVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN1CC2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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